

# 3-Morpholin-4-ylaniline as a pharmaceutical intermediate.

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## Compound of Interest

Compound Name: 3-Morpholin-4-ylaniline

Cat. No.: B065803

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An In-depth Technical Guide to **3-Morpholin-4-ylaniline** as a Pharmaceutical Intermediate

## Executive Summary

**3-Morpholin-4-ylaniline** is a versatile bifunctional molecule featuring a reactive aniline moiety and a solubilizing morpholine ring. While its direct application as a primary intermediate in blockbuster drugs is less common than its substituted analogues, the morpholinoaniline scaffold is a cornerstone in modern medicinal chemistry. This guide provides a comprehensive technical overview of **3-morpholin-4-ylaniline**, including its physicochemical properties, robust synthesis protocols, and its pivotal role as a structural template for developing high-value therapeutics, particularly in oncology and anti-infective domains. We will explore the synthesis and application of its derivatives, such as 3-fluoro-4-morpholinoaniline and related structures, to illustrate the chemical principles and strategic importance of this compound class for researchers and drug development professionals.

## Introduction: The Strategic Value of the Morpholinoaniline Scaffold

In the landscape of pharmaceutical development, intermediates are the foundational building blocks that dictate the efficiency, scalability, and novelty of a synthetic route. **3-Morpholin-4-ylaniline** (also known as 3-morpholinoaniline) emerges as a significant intermediate, not always as a direct precursor, but as a parent structure whose derivatives are critical in constructing complex active pharmaceutical ingredients (APIs).<sup>[1]</sup>

The molecule's value is derived from its hybrid structure:

- **The Aniline Moiety:** A primary aromatic amine that serves as a versatile chemical handle for a wide range of C-N bond-forming reactions, such as amidation, sulfonylation, and nucleophilic aromatic substitution. This reactivity is fundamental for coupling the intermediate to other fragments of a target API.
- **The Morpholine Ring:** A saturated heterocycle containing both an amine and an ether functional group.<sup>[2]</sup> The morpholine group is a privileged structure in medicinal chemistry, often introduced to enhance aqueous solubility, improve pharmacokinetic profiles (e.g., metabolic stability), and provide a specific vector for hydrogen bonding interactions with biological targets.<sup>[2]</sup>

This guide will delve into the synthesis of this scaffold, its chemical characteristics, and its application, exemplified through the synthesis of globally recognized drugs where substituted morpholinoanilines are key.

## Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis, including reaction setup, purification, and storage.

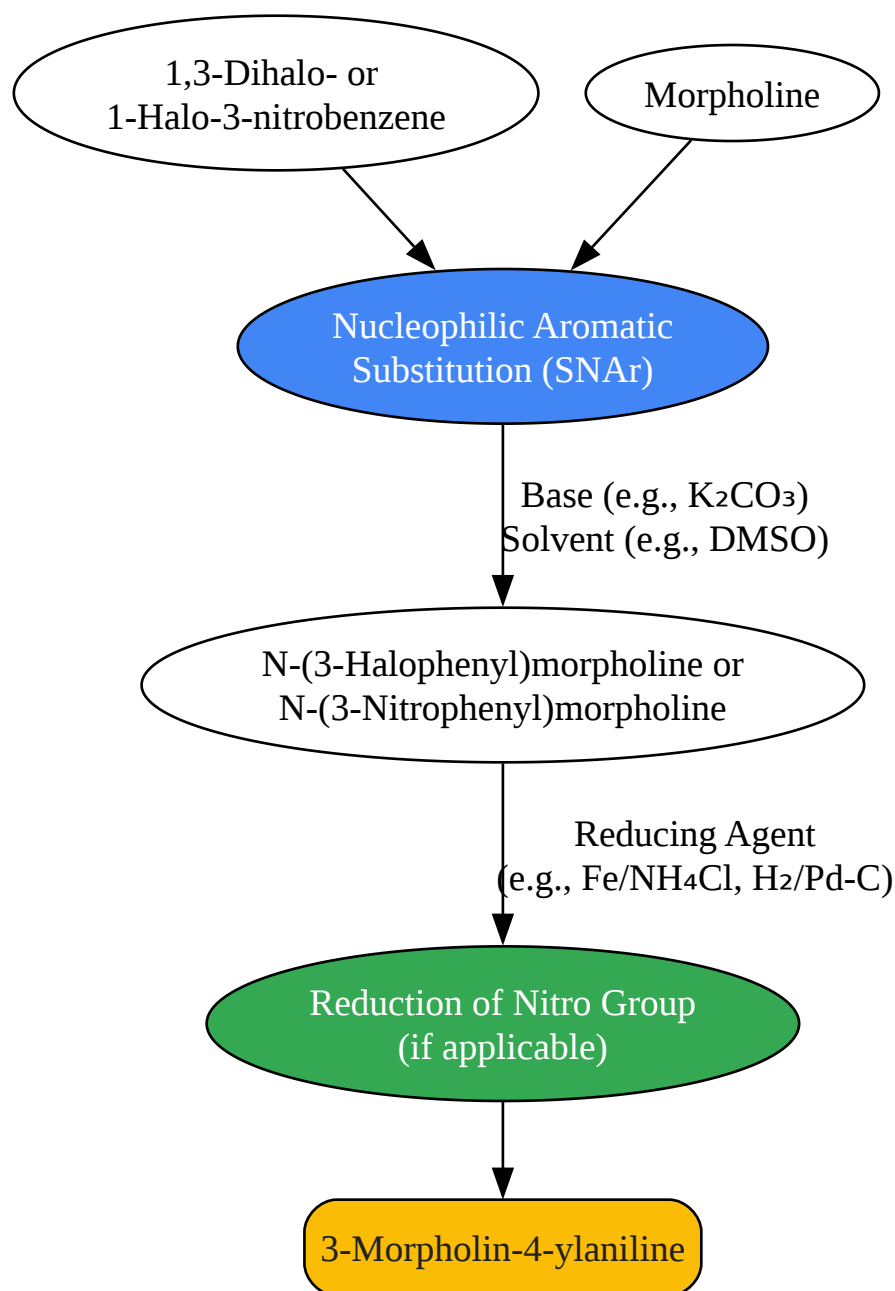
Property	Value	Source
CAS Number	159724-40-0	[3][4]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O	[4][5]
Molecular Weight	178.23 g/mol	[4][5]
Appearance	Solid, Off-white to brown crystalline powder	[5][6]
Melting Point	121-123 °C (for 3-Fluoro-4-morpholinoaniline)	[6][7]
Boiling Point	364.9±42.0 °C at 760 mmHg (for 3-Fluoro-4-morpholinoaniline)	[6]
Density	~1.2 g/cm <sup>3</sup> (for 3-Fluoro-4-morpholinoaniline)	[6]
IUPAC Name	3-morpholin-4-ylaniline	[4]
SMILES	<chem>Nc1cccc(c1)N2CCOCC2</chem>	[5]
InChI Key	ZJWLMZURLIHVHE-UHFFFAOYSA-N	[4][5]

## Synthesis of the Morpholinoaniline Core

The construction of the morpholinoaniline scaffold is typically achieved through two primary strategies: nucleophilic aromatic substitution (S<sub>N</sub>Ar) followed by reduction, or direct C-N coupling reactions. The S<sub>N</sub>Ar approach is widely favored in industrial settings due to the availability of starting materials and robust reaction conditions.

### General Synthetic Pathway: S<sub>N</sub>Ar and Reduction

The most common route begins with a di-substituted benzene ring containing a leaving group (typically a halogen) and an electron-withdrawing group (EWG), most often a nitro group, to activate the ring for S<sub>N</sub>Ar.



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## Causality in Experimental Design

- Choice of Substrate: 1-Fluoro-3-nitrobenzene or 1-chloro-3-nitrobenzene are excellent starting materials. The fluorine atom is a superior leaving group in SNAr reactions, often leading to faster reaction times and higher yields. The nitro group is a powerful EWG that activates the positions ortho and para to it for nucleophilic attack.

- **Reaction Conditions:** The reaction is typically performed in a polar aprotic solvent like DMSO or DMF, which can solvate the cation of the base (e.g.,  $K^+$  from  $K_2CO_3$ ) while leaving the anionic nucleophile (morpholine) highly reactive. Heating is often required to overcome the activation energy of the reaction.
- **Reduction Step:** The reduction of the nitro group to a primary amine is a critical final step. Several methods are viable:
  - **Catalytic Hydrogenation ( $H_2/Pd-C$ ):** This is a clean method, yielding water as the only byproduct, but requires specialized pressure equipment.
  - **Metal/Acid Reduction (e.g.,  $Fe/NH_4Cl$ ,  $SnCl_2/HCl$ ):** Iron in the presence of ammonium chloride is a cost-effective and common industrial method for nitro group reduction.<sup>[8]</sup> It is generally safer to handle than catalytic hydrogenation on a large scale.

## Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline

This protocol details the synthesis of a key substituted analogue, 3-fluoro-4-morpholinoaniline, which serves as a critical intermediate for the antibiotic Linezolid.<sup>[8]</sup>

### Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-difluoronitrobenzene (1 eq.).<sup>[8]</sup>
- Add acetonitrile as the solvent, followed by morpholine (1.1 eq.) and potassium carbonate (1.5 eq.) as the base.
- Heat the mixture to reflux (approx. 80-85 °C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
- Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield 4-(2-fluoro-4-nitrophenyl)morpholine.

## Step 2: Reduction to 3-Fluoro-4-morpholinoaniline

- In a separate flask, create a slurry of iron powder (3-4 eq.) and ammonium chloride (0.5 eq.) in a mixture of methanol and water.<sup>[8]</sup>
- Heat the slurry to 70-80 °C and then add the 4-(2-fluoro-4-nitrophenyl)morpholine (1 eq.) from the previous step portion-wise.
- Stir the reaction vigorously at reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
- Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
- Concentrate the filtrate under reduced pressure to remove the methanol.
- Extract the aqueous residue with an organic solvent like ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-fluoro-4-morpholinoaniline. The product can be further purified by recrystallization.

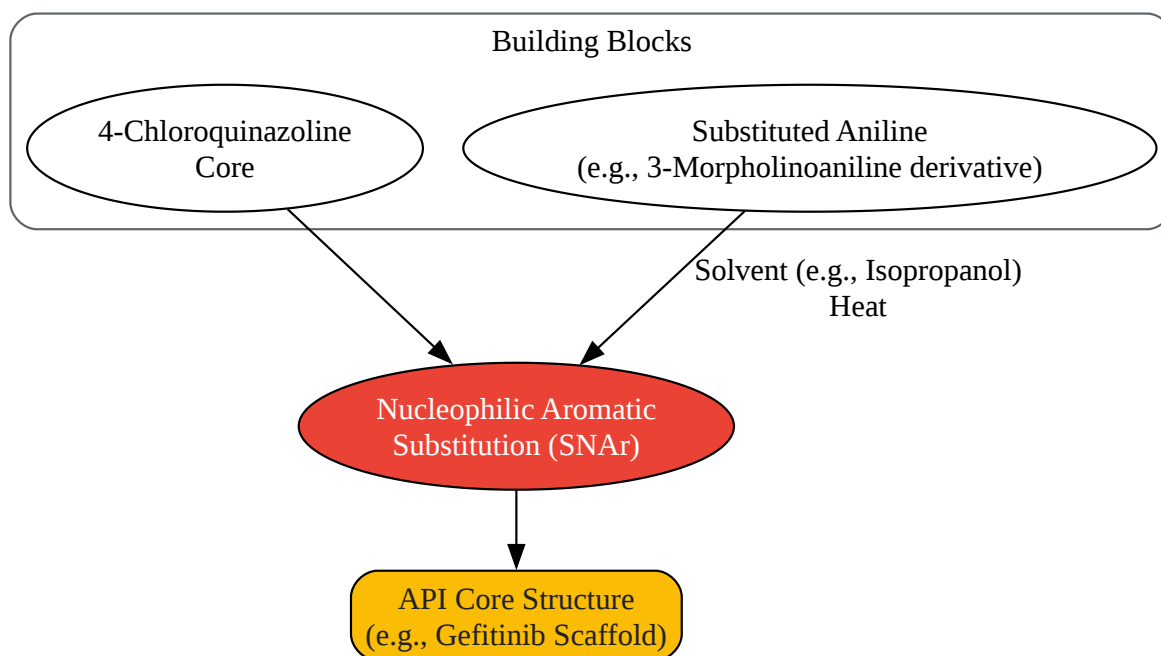
## Applications as a Pharmaceutical Intermediate

The true value of the morpholinoaniline scaffold is demonstrated by its incorporation into numerous high-impact drugs. The aniline nitrogen provides the key attachment point, while the morpholine ring fine-tunes the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

## Case Study 1: The Morpholinoaniline Scaffold in Kinase Inhibitors (Gefitinib)

Gefitinib (Iressa) is a tyrosine kinase inhibitor used to treat certain types of cancer, particularly non-small-cell lung cancer.<sup>[9]</sup> Its synthesis relies on the coupling of a substituted aniline with a quinazoline core. While Gefitinib itself uses 3-chloro-4-fluoroaniline, the underlying principle demonstrates the utility of the morpholinoaniline scaffold.<sup>[10][11]</sup>

The core reaction involves the nucleophilic substitution of a chlorine atom on the 4-position of the quinazoline ring by the amino group of the aniline derivative.



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In this context, the morpholino group (often part of the quinazoline side chain rather than the aniline) serves to enhance solubility and provide a key interaction point within the ATP-binding pocket of the EGFR kinase.[10] The synthesis of Gefitinib involves condensing the quinazoline core with 3-chloro-4-fluoroaniline in a solvent like isopropanol.[11]

## Case Study 2: 3-Fluoro-4-morpholinoaniline in the Antibiotic Linezolid

Linezolid is an oxazolidinone-class antibiotic used for treating serious infections caused by Gram-positive bacteria.[6] The synthesis of Linezolid is a prime example of the industrial application of a morpholinoaniline derivative. 3-Fluoro-4-morpholinoaniline is a crucial, high-purity intermediate that forms a significant portion of the final drug molecule.[6][8]

The synthesis involves converting the primary amine of 3-fluoro-4-morpholinoaniline into an N-acetyl group, followed by further reactions to construct the oxazolidinone ring. The fluorine atom enhances the drug's potency, while the morpholine ring is a key pharmacophoric element responsible for its antibacterial activity and favorable safety profile.<sup>[6]</sup>

## Safety, Handling, and Storage

As a chemical intermediate, **3-morpholin-4-ylaniline** and its derivatives must be handled with appropriate care.

- Hazard Classification: According to GHS classifications, compounds in this family are often harmful if swallowed, in contact with skin, or if inhaled.<sup>[3][4][7]</sup> They can also cause skin and serious eye irritation.<sup>[3][4]</sup>
  - GHS Pictogram: GHS07 (Exclamation Mark)<sup>[5]</sup>
  - Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).<sup>[3][4]</sup>
- Handling:
  - Use in a well-ventilated area or under a chemical fume hood.<sup>[12]</sup>
  - Avoid all personal contact, including inhalation of dust.<sup>[12]</sup>
  - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.<sup>[12]</sup>
  - Wash hands thoroughly after handling.<sup>[12]</sup>
- Storage:
  - Store in a tightly sealed container in a cool, dry place away from incompatible materials.
  - The compound is a combustible solid.<sup>[5]</sup>



## Conclusion

**3-Morpholin-4-ylaniline** is more than a simple chemical; it is a strategic platform for pharmaceutical innovation. While the parent compound provides the fundamental blueprint, its substituted derivatives, particularly halogenated versions, have proven indispensable in the synthesis of life-saving drugs. Its synthesis is well-established, relying on robust and scalable chemical transformations. For drug development professionals, understanding the reactivity, handling, and strategic application of the morpholinoaniline scaffold is crucial for designing next-generation therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.

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